molecular formula C13H14I3NO4 B14660751 N-Ethyl-3'-methoxy-2',4',6'-triiodosuccinanilic acid CAS No. 37938-69-5

N-Ethyl-3'-methoxy-2',4',6'-triiodosuccinanilic acid

Cat. No.: B14660751
CAS No.: 37938-69-5
M. Wt: 628.97 g/mol
InChI Key: LDCZXAJNAWDRPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Ethyl-3’-methoxy-2’,4’,6’-triiodosuccinanilic acid is a complex organic compound characterized by the presence of ethyl, methoxy, and triiodo groups attached to a succinanilic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-3’-methoxy-2’,4’,6’-triiodosuccinanilic acid typically involves multiple steps, starting with the preparation of the succinanilic acid core. This is followed by the introduction of the ethyl, methoxy, and triiodo groups through a series of substitution reactions. Common reagents used in these reactions include ethyl iodide, methoxybenzene, and iodine. The reaction conditions often involve the use of catalysts and solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production of N-Ethyl-3’-methoxy-2’,4’,6’-triiodosuccinanilic acid may involve large-scale synthesis techniques such as batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-3’-methoxy-2’,4’,6’-triiodosuccinanilic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The ethyl, methoxy, and triiodo groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure selective transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

N-Ethyl-3’-methoxy-2’,4’,6’-triiodosuccinanilic acid has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in diagnostic imaging due to the presence of iodine atoms, which enhance contrast in imaging techniques.

    Industry: Utilized in the development of advanced materials and as a component in specialized chemical formulations.

Mechanism of Action

The mechanism of action of N-Ethyl-3’-methoxy-2’,4’,6’-triiodosuccinanilic acid involves its interaction with specific molecular targets and pathways. The presence of iodine atoms allows the compound to interact with biological molecules, potentially leading to the disruption of cellular processes. The ethyl and methoxy groups may also contribute to the compound’s overall activity by influencing its solubility and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-3’-methoxy-2’,4’,6’-triiodosuccinanilic acid
  • N-Ethyl-4’-methoxy-2’,4’,6’-triiodosuccinanilic acid
  • N-Ethyl-3’-ethoxy-2’,4’,6’-triiodosuccinanilic acid

Uniqueness

N-Ethyl-3’-methoxy-2’,4’,6’-triiodosuccinanilic acid is unique due to the specific combination of ethyl, methoxy, and triiodo groups attached to the succinanilic acid backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

37938-69-5

Molecular Formula

C13H14I3NO4

Molecular Weight

628.97 g/mol

IUPAC Name

4-(N-ethyl-2,4,6-triiodo-3-methoxyanilino)-4-oxobutanoic acid

InChI

InChI=1S/C13H14I3NO4/c1-3-17(9(18)4-5-10(19)20)12-7(14)6-8(15)13(21-2)11(12)16/h6H,3-5H2,1-2H3,(H,19,20)

InChI Key

LDCZXAJNAWDRPK-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=C(C(=C(C=C1I)I)OC)I)C(=O)CCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.